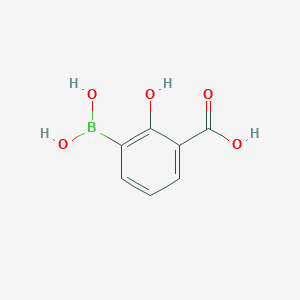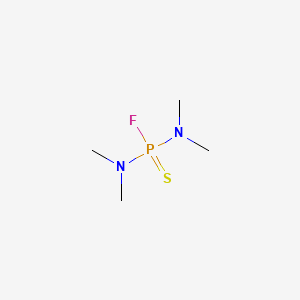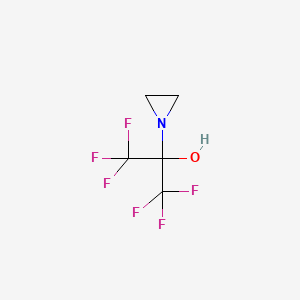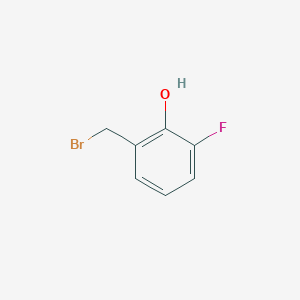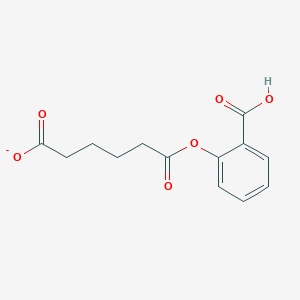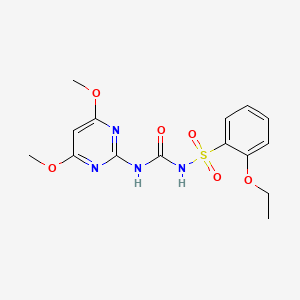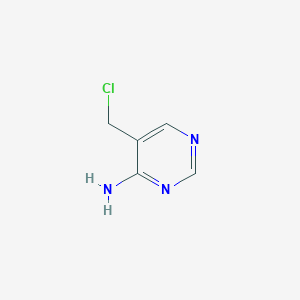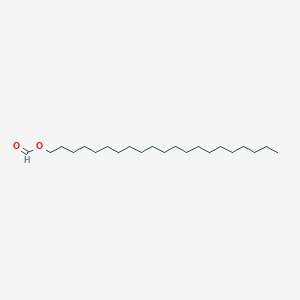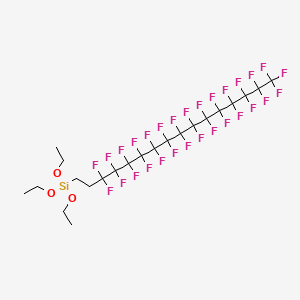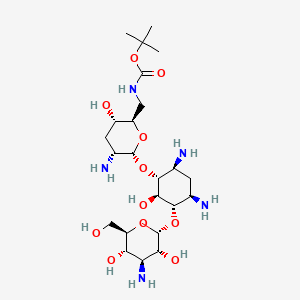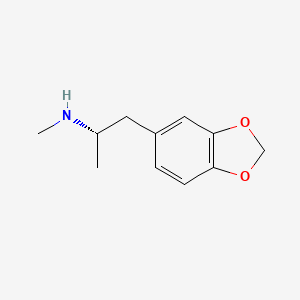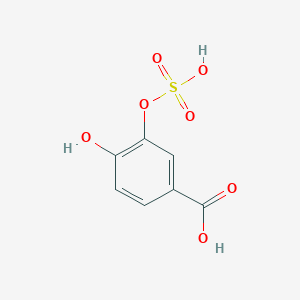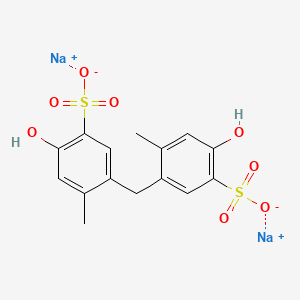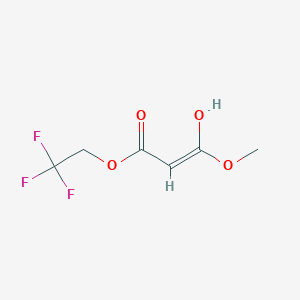
2,2,2-trifluoroethyl (E)-3-hydroxy-3-methoxyprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethyl (E)-3-hydroxy-3-methoxyprop-2-enoate is an organic compound that features a trifluoroethyl group attached to a hydroxy and methoxy substituted propenoate. This compound is of interest due to its unique chemical properties imparted by the trifluoroethyl group, which can influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl (E)-3-hydroxy-3-methoxyprop-2-enoate typically involves the esterification of 2,2,2-trifluoroethanol with (E)-3-hydroxy-3-methoxyprop-2-enoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of solid acid catalysts in a packed bed reactor can enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl (E)-3-hydroxy-3-methoxyprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where the trifluoroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: 2,2,2-Trifluoroethyl (E)-3-oxo-3-methoxyprop-2-enoate.
Reduction: 2,2,2-Trifluoroethyl (E)-3-hydroxy-3-methoxypropan-2-ol.
Substitution: Various substituted trifluoroethyl derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoroethyl (E)-3-hydroxy-3-methoxyprop-2-enoate has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,2,2-trifluoroethyl (E)-3-hydroxy-3-methoxyprop-2-enoate exerts its effects is largely dependent on its interaction with molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to enzymes and receptors by increasing lipophilicity and metabolic stability . This can lead to the modulation of specific biochemical pathways, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: A simpler compound with similar trifluoroethyl functionality.
2,2,2-Trifluoroethyl methacrylate: Used in polymer chemistry for the synthesis of fluorinated polymers.
2,2,2-Trifluoroethyl acetate: Another ester with trifluoroethyl group, used in organic synthesis.
Uniqueness
2,2,2-Trifluoroethyl (E)-3-hydroxy-3-methoxyprop-2-enoate is unique due to the combination of the trifluoroethyl group with the hydroxy and methoxy substituted propenoate. This combination imparts distinct chemical properties, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C6H7F3O4 |
|---|---|
Molecular Weight |
200.11 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl (E)-3-hydroxy-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C6H7F3O4/c1-12-4(10)2-5(11)13-3-6(7,8)9/h2,10H,3H2,1H3/b4-2+ |
InChI Key |
BWXFDEKLGCRMDZ-DUXPYHPUSA-N |
Isomeric SMILES |
CO/C(=C/C(=O)OCC(F)(F)F)/O |
Canonical SMILES |
COC(=CC(=O)OCC(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


